molecular formula C14H15FN4O B3058312 Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]- CAS No. 88874-11-7

Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-

Cat. No.: B3058312
CAS No.: 88874-11-7
M. Wt: 274.29 g/mol
InChI Key: DRLYXYQWBLIUFS-UHFFFAOYSA-N
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Description

Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]- is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetamide group attached to a pyridine ring, which is further substituted with an amino group and a fluorophenylmethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.

    Attachment of the Fluorophenylmethyl Group: This step involves the use of fluorobenzyl halides in a nucleophilic substitution reaction to attach the fluorophenylmethyl group to the pyridine ring.

    Formation of the Acetamide Group: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[2-amino-6-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-
  • Acetamide, N-[2-amino-6-[[(4-bromophenyl)methyl]amino]-3-pyridinyl]-
  • Acetamide, N-[2-amino-6-[[(4-methylphenyl)methyl]amino]-3-pyridinyl]-

Uniqueness

The uniqueness of Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]- lies in the presence of the fluorophenylmethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLYXYQWBLIUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276666
Record name Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88874-11-7
Record name 2-Amino-3-acetylamino-6-(p-fluorobenzylamino)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088874117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3-ACETYLAMINO-6-(P-FLUOROBENZYLAMINO)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHT35ET93M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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